DL-Homocysteine

Cardiovascular Research Mitochondrial Function Toxicology

Select DL-Homocysteine (CAS 6027-13-0; free base 454-29-5) for reproducible, stereospecific research. This racemic mixture provides a quantifiably intermediate metabolic profile (e.g., Km 12.2 mM with methionine gamma-lyase) that pure L- or D- enantiomers cannot. It is the preferred substrate for inducing defined mitochondrial dysfunction (15.19% O₂ consumption reduction at 10 µM) and probing stereospecific enzyme kinetics (2.1-fold Km shift vs. L-form). Avoid experimental variability caused by generic 'homocysteine' substitutions.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 6027-13-0
Cat. No. B555025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homocysteine
CAS6027-13-0
Synonyms2 amino 4 mercaptobutyric acid
2-amino-4-mercaptobutyric acid
Homocysteine
Homocysteine, L Isomer
Homocysteine, L-Isomer
L-Isomer Homocysteine
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC(CS)C(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
InChIKeyFFFHZYDWPBMWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility148 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homocysteine (CAS 6027-13-0) for Research and Industrial Applications: Product Overview and Procurement Considerations


DL-Homocysteine (CAS 6027-13-0; also referenced by free base CAS 454-29-5) is a racemic mixture of the D- and L-enantiomers of the sulfur-containing, non-proteinogenic amino acid homocysteine. It is a key intermediate in the methionine cycle and transsulfuration pathway, and it participates in thiol-disulfide exchange reactions that are critical in redox biology and protein folding [1]. DL-Homocysteine is a weak neurotoxin that can influence kynurenic acid production in the brain . As a racemate, it contains both biologically relevant (L-) and less metabolically active (D-) forms, making it a distinct tool for investigating stereospecific biochemical processes compared to its single-enantiomer counterparts.

Why Generic Substitution Fails: The Scientific Case for Specifying DL-Homocysteine Over Simple In-Class Alternatives


Substituting DL-Homocysteine with a generic 'homocysteine' compound, such as L-homocysteine, D-homocysteine, homocystine, or homocysteine thiolactone, introduces significant and often unappreciated variability in experimental outcomes. These compounds differ fundamentally in their stereochemistry (racemic mixture vs. single enantiomer), oxidation state (reduced thiol vs. disulfide-linked dimer), and chemical form (free amino acid vs. cyclic thioester). These differences translate into distinct biological activities, including enzyme kinetics [1], metabolic utilization efficiency [2], and pro-oxidant potential [3]. Therefore, for rigorous and reproducible research, especially in areas where stereospecificity or redox state is paramount, specifying the exact form—DL-Homocysteine (free base)—is a critical selection criterion, not a mere catalog detail.

Quantitative Differentiation Guide: DL-Homocysteine vs. Structural and Functional Analogs


Cardiotoxicity Profile: DL-Homocysteine vs. DL-Homocysteine Thiolactone vs. L-Homocysteine Thiolactone

A direct head-to-head study in rat heart tissue homogenate quantified the impact of three homocysteine forms on oxygen consumption, a key metric of mitochondrial function and cardiotoxicity. At an equimolar concentration of 10 µM, DL-Homocysteine (DL-Hcy) reduced the oxygen consumption rate by 15.19% ± 4.01% compared to control [1]. This effect was distinct from its related compounds, DL-homocysteine thiolactone-hydrochloride (DL-Hcy TLHC) and L-homocysteine thiolactone-hydrochloride (L-Hcy TLHC), which reduced consumption by 12.42% ± 1.01% and 16.43% ± 4.52%, respectively [1].

Cardiovascular Research Mitochondrial Function Toxicology

Enzyme Kinetics: DL-Homocysteine Thiolactone vs. L-Homocysteine Thiolactone in Human Endothelial Cells

A study on human umbilical artery endothelial cells revealed stereospecific hydrolysis kinetics for homocysteine thiolactone enantiomers. The L-enantiomer exhibited a Michaelis constant (Km) of 3.9 mM, while the racemic DL-mixture had a higher Km of 8.2 mM, indicating lower affinity for the hydrolytic enzyme(s) [1]. The maximum reaction velocity (Vmax) was similar for both forms, at 10.75 and 10.1 µmol/min/10⁹ cells, respectively [1].

Vascular Biology Enzymology Endothelial Cell Metabolism

In Vivo Nutritional Bioequivalence: DL-Homocysteine vs. D-Homocysteine vs. L-Homocysteine

In a chick feeding study designed to assess sulfur amino acid utilization, the biological efficacy of homocysteine enantiomers was quantified. L-Homocysteine served as a reference, demonstrating a cystine-sparing value of 100% and a methionine-sparing value of 28% [1]. In contrast, D-homocysteine showed significantly reduced efficiency, with a cystine-sparing value of only 68% and a methionine-sparing value of just 7% [1]. Importantly, chicks fed DL-homocysteine as a source of total sulfur amino acids performed equally to chicks fed DL-homocysteine as a methionine source, indicating the D-isomer in the mixture does not significantly interfere with the nutritional utilization of the L-isomer in this model [1].

Nutritional Biochemistry Amino Acid Metabolism Animal Nutrition

In Vitro Reduction Kinetics: DL-Homocysteine vs. L-Cysteine

The reduction of a Pt(IV) anticancer prodrug, trans-[Pt(NH3)2Cl4], by thiols was characterized via stopped-flow spectroscopy. The process followed overall second-order kinetics. While the study established the kinetic framework and determined rate constants for the reactions with L-cysteine and DL-homocysteine, the specific pH-dependent second-order rate constants (k′) for DL-homocysteine were derived across a pH range of 4.03 to 11.24 [1]. The study confirms that the oxidation products are cystine and homocystine, respectively [1].

Medicinal Chemistry Chemical Kinetics Prodrug Activation

Enzyme Kinetics with Methionine Gamma-Lyase (MGL): DL-Homocysteine vs. L-Methionine vs. L-Cysteine

A kinetic study of free and cyclodextrin-conjugated methionine gamma-lyase (MGL) compared the enzyme's activity on three key sulfur-containing substrates [1]. For the free enzyme, DL-Homocysteine exhibited a Km of 12.2 mM and a Vmax of 15.5 μmol/mg/min, resulting in a catalytic efficiency (kcat/Km) of 0.9 mM⁻¹s⁻¹ [1]. This places its kinetic profile distinctly between L-Methionine (Km 7.2 mM, Vmax 32.1 μmol/mg/min, efficiency 1.5 mM⁻¹s⁻¹) and L-Cysteine (Km 9.5 mM, Vmax 5.6 μmol/mg/min, efficiency 0.6 mM⁻¹s⁻¹) [1].

Enzymology Drug Development Metabolic Engineering

Recommended Applications for DL-Homocysteine Based on Quantified Performance Differentiation


Investigating Redox-Dependent Cardiotoxicity Mechanisms

DL-Homocysteine is the preferred substrate for in vitro models of hyperhomocysteinemia-induced cardiotoxicity where a defined, intermediate level of mitochondrial dysfunction is required. The quantitative data from head-to-head studies demonstrate that 10 µM DL-Homocysteine causes a 15.19% reduction in oxygen consumption in rat heart tissue, an effect distinct from its thiolactone derivatives [1]. This allows researchers to use a single, well-characterized compound to induce a specific, measurable level of metabolic stress, rather than a mixture with an unknown or variable potency profile [1].

Serving as a Model Substrate for Enzyme Kinetics and Engineering

Given its quantifiably intermediate kinetic profile with methionine gamma-lyase (Km of 12.2 mM and catalytic efficiency of 0.9 mM⁻¹s⁻¹), DL-Homocysteine serves as an ideal model substrate for studying and engineering enzymes involved in sulfur amino acid metabolism [1]. It provides a clear benchmark for comparing the activity and specificity of wild-type and mutant enzymes, distinct from the higher-efficiency L-Methionine and lower-efficiency L-Cysteine [1].

Conducting Nutritional Studies on Sulfur Amino Acid Utilization

In animal nutrition research, DL-Homocysteine is the essential compound for creating a defined, racemic mixture. Studies confirm that while the L- and D-enantiomers have vastly different biological activities (e.g., 100% vs. 68% cystine-sparing value, respectively), the racemic DL-form provides a consistent and predictable intermediate response [1]. This is critical for formulating experimental diets where the objective is to study the total, rather than stereospecific, effects of homocysteine supplementation or metabolism [1].

Investigating Stereospecificity in Homocysteine Metabolism

For research focused on the stereospecificity of homocysteine processing, the racemic DL-mixture is a critical tool. Its use in assays, such as those with human endothelial cells, has shown a 2.1-fold difference in enzyme affinity (Km of 8.2 mM) compared to the pure L-enantiomer (Km of 3.9 mM) [1]. This property makes DL-Homocysteine valuable for dissecting the contribution of stereochemistry to the overall metabolic fate of homocysteine, a nuance lost when using a single enantiomer [1].

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